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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the efficient labeling of amine-containing
molecules, such as proteins, antibodies, and amine-modified oligonucleotides, using ATTO 700
NHS ester. ATTO 700 is a near-infrared fluorescent dye known for its strong absorption, high
photostability, and good water solubility.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional
group allows for efficient and selective reaction with primary amines to form stable covalent
amide bonds.[1]

Key Features of ATTO 700 NHS Ester

» High Molar Extinction Coefficient: Ensures strong light absorption.
e Good Fluorescence Quantum Yield: Provides bright fluorescent signal.[2][3]

» Excellent Photostability and Thermal Stability: Allows for demanding applications like single-
molecule detection and super-resolution microscopy.[1][3]

e Near-Infrared Emission: Minimizes autofluorescence from biological samples.

» Zwitterionic and Electrically Neutral: Reduces non-specific interactions.[1][2]

Quantitative Data
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The optical and physical properties of ATTO 700 NHS ester are summarized in the table below
for easy reference.

Property Value Reference
Maximum Absorption (Aabs) 700 nm [2]
Maximum Emission (Aem) 716 nm [2]

Molar Extinction Coefficient

120,000 M—tcm~1 [4]
(emax)
Fluorescence Quantum Yield

25% [2]
(nfl)
Fluorescence Lifetime (tfl) 1.6 ns [2]
Molecular Weight (NHS-ester) 837 g/mol [2][4]
Correction Factor (CF280) 0.41 [2]

Experimental Protocols

Preparation of Stock Solutions
a. ATTO 700 NHS Ester Stock Solution (10 mM)

o Allow the vial of ATTO 700 NHS ester to equilibrate to room temperature before opening to
prevent moisture condensation.

e Add the appropriate volume of anhydrous, amine-free dimethylformamide (DMF) or dimethyl
sulfoxide (DMSO) to the vial to achieve a 10 mM concentration.[1][5]

» Vortex the vial until the dye is completely dissolved.

e This stock solution should be used promptly. For short-term storage, it can be kept at -20°C
for up to two weeks, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.

[1]

b. Protein Solution (2-10 mg/mL)
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» Dissolve the protein (e.g., antibody) in a suitable amine-free buffer. Arecommended buffer is
0.1 M sodium bicarbonate, pH 8.3-9.0.[1][5][6] Phosphate-buffered saline (PBS) can also be
used, with the pH adjusted to the optimal range.[5]

e The protein concentration should ideally be between 2 and 10 mg/mL for optimal labeling
efficiency.[1]

o Ensure the protein solution is free of amine-containing substances like Tris, glycine, or
ammonium ions, as these will compete with the labeling reaction.[5][7] If necessary, dialyze
the protein against the labeling buffer before use. The presence of low concentrations of
sodium azide (<3 mM) will not interfere with the reaction.[5]

Amine Labeling Reaction
The following protocol is a general guideline and may require optimization for specific proteins.
o Determine Molar Ratio: A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This

ratio may be optimized by testing ratios such as 5:1, 15:1, and 20:1 to achieve the desired
degree of labeling.[1]

e Reaction Setup: While gently vortexing, add the calculated volume of the 10 mM ATTO 700
NHS ester stock solution to the protein solution.

 Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected
from light.[1] Gentle stirring or rotation during this time can improve labeling efficiency.

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein. Gel filtration chromatography
is a common and effective method.

e Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the
manufacturer's instructions.[1][5] Equilibrate the column with an appropriate buffer, such as
PBS at pH 7.2-7.4.[1]

o Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
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o Elution: Elute the conjugate with the equilibration buffer. The labeled protein will typically
elute first as a colored band, followed by the smaller, unconjugated dye molecules.

o Fraction Collection: Collect the fractions containing the labeled protein. The protein-
containing fractions can be identified by their color and by measuring the absorbance at 280
nm.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a
critical parameter. An optimal DOL for antibodies is typically between 2 and 10.[1][7]

e Spectrophotometric Measurement: Measure the absorbance of the purified conjugate
solution at 280 nm (A280) and at the maximum absorbance of ATTO 700, which is
approximately 700 nm (Amax).

e Calculation: The DOL can be calculated using the following formula:
Protein Concentration (M) = [A280 - (Amax x CF280)] / eprotein
Dye Concentration (M) = Amax / edye
DOL = Dye Concentration / Protein Concentration
Where:

o A280 is the absorbance of the conjugate at 280 nm.

[¢]

Amax is the absorbance of the conjugate at 700 nm.

[e]

CF280 is the correction factor for the dye's absorbance at 280 nm (0.41 for ATTO 700).[2]

o

gprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000
M~icm~1 for IgG).

o

edye is the molar extinction coefficient of ATTO 700 at 700 nm (120,000 M~tcm~1).[4]

Visualizations
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Caption: Experimental workflow for amine labeling with ATTO 700 NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Amine Labeling with
ATTO 700 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557223#efficiency-of-atto-700-nhs-ester-for-
amine-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-700-nhs-ester-version-cnqXGXnDy1.pdf
https://lifesciences.danaher.com/us/en/products/sku/ad-700-35-leica.html
https://www.medchemexpress.com/atto-700-nhs-ester.html
https://www.spectra.arizona.edu/supplemental/ATTO_Dye_Properties_01.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.benchchem.com/pdf/How_to_determine_the_degree_of_labeling_for_Atto_565_NHS_ester.pdf
https://www.benchchem.com/product/b15557223#efficiency-of-atto-700-nhs-ester-for-amine-labeling
https://www.benchchem.com/product/b15557223#efficiency-of-atto-700-nhs-ester-for-amine-labeling
https://www.benchchem.com/product/b15557223#efficiency-of-atto-700-nhs-ester-for-amine-labeling
https://www.benchchem.com/product/b15557223#efficiency-of-atto-700-nhs-ester-for-amine-labeling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15557223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

